- Visible-light-driven catalytic oxidation of aldehydes and alcohols to nitriles by 4-acetamido-TEMPO using ammonium carbamate as a nitrogen source, Organic & Biomolecular Chemistry, 2019, 17(41), 9182-9186

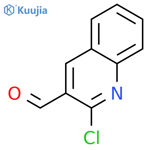

Cas no 95104-21-5 (2-Chloroquinoline-3-carbonitrile)

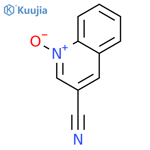

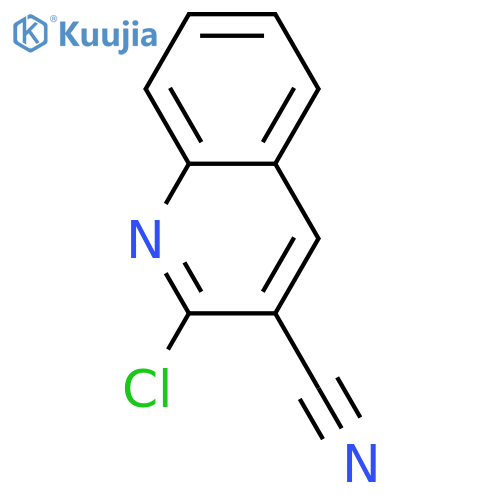

95104-21-5 structure

상품 이름:2-Chloroquinoline-3-carbonitrile

CAS 번호:95104-21-5

MF:C10H5ClN2

메가와트:188.613100767136

MDL:MFCD08437566

CID:799187

PubChem ID:329761155

2-Chloroquinoline-3-carbonitrile 화학적 및 물리적 성질

이름 및 식별자

-

- 2-Chloroquinoline-3-carbonitrile

- 2-CHLORO-3-CYANOQUINOLINE

- 3-Quinolinecarbonitrile,2-chloro-

- 3-Quinolinecarbonitrile, 2-chloro-

- UGTRDMPALMEDBU-UHFFFAOYSA-N

- 6340AC

- AB45106

- 2-CHLORO-3-QUINOLINECARBONITRILE

- AB0072093

- T6839

- 2-Chloro-3-quinolinecarbonitrile (ACI)

- CS-0070162

- F2167-1300

- AKOS004121260

- VDA10421

- SY107077

- TS-02661

- MFCD08437566

- SCHEMBL1514476

- DB-081666

- DTXSID70468653

- 2-Chloroquinoline-3-carbonitrile, 97%

- EN300-60236

- Z57164770

- 95104-21-5

-

- MDL: MFCD08437566

- 인치: 1S/C10H5ClN2/c11-10-8(6-12)5-7-3-1-2-4-9(7)13-10/h1-5H

- InChIKey: UGTRDMPALMEDBU-UHFFFAOYSA-N

- 미소: N#CC1C(Cl)=NC2C(=CC=CC=2)C=1

계산된 속성

- 정밀분자량: 188.01400

- 동위원소 질량: 188.0141259g/mol

- 동위원소 원자 수량: 0

- 수소 결합 공급체 수량: 0

- 수소 결합 수용체 수량: 2

- 중원자 수량: 13

- 회전 가능한 화학 키 수량: 0

- 복잡도: 232

- 총 키 단위 수량: 1

- 원자 구조의 중심 수량을 확정하다.: 0

- 불확정 원자 입체 중심 수량: 0

- 화학 키 입체 구조의 중심 수량을 확정하다.: 0

- 불확정 화학 키 입체 중심 수량: 0

- 토폴로지 분자 극성 표면적: 36.7

- 소수점 매개변수 계산 참조값(XlogP): 2.9

실험적 성질

- 밀도: 1.36

- 융해점: 164-168 °C

- 비등점: 360.4°C at 760 mmHg

- 플래시 포인트: 171.8°C

- 굴절률: 1.667

- PSA: 36.68000

- LogP: 2.75988

2-Chloroquinoline-3-carbonitrile 보안 정보

-

기호:

- 신호어:Danger

- 피해 선언: H301-H318

- 경고성 성명: P280-P301+P310-P305+P351+P338

- 위험물 운송번호:UN 2811 6.1/PG 3

- WGK 독일:3

- 위험 범주 코드: 22-41

- 보안 지침: S26

-

위험물 표지:

- 저장 조건:Inert atmosphere,2-8°C(BD72725)

- 위험 용어:R22; R41

2-Chloroquinoline-3-carbonitrile 세관 데이터

- 세관 번호:2933499090

- 세관 데이터:

중국 세관 번호:

2933499090개요:

2933499090. 퀴놀린이나 이퀴놀린 환계의 다른 화합물을 함유하고 있다. [그러나 더 걸쭉하지는 않다].부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%

신고 요소:

제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자

요약:

2933499090. 구조물에는 퀴놀린이나 이퀴놀린 환계의 다른 화합물(수소화 여부와 상관없이)이 들어 있어 더 걸쭉하지 않다.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%

2-Chloroquinoline-3-carbonitrile 가격추가 >>

| 기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1140802-100mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 98% | 100mg |

¥60.00 | 2024-04-24 | |

| Enamine | EN300-60236-0.25g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95.0% | 0.25g |

$62.0 | 2025-02-20 | |

| abcr | AB213199-250 mg |

2-Chloroquinoline-3-carbonitrile; 95% |

95104-21-5 | 250mg |

€135.50 | 2023-05-06 | ||

| Enamine | EN300-60236-10.0g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95.0% | 10.0g |

$750.0 | 2025-02-20 | |

| TRC | C385125-500mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 500mg |

$ 275.00 | 2022-06-06 | ||

| Fluorochem | 049091-250mg |

2-Chloro-3-cyanoquinoline |

95104-21-5 | 95% | 250mg |

£80.00 | 2022-03-01 | |

| Fluorochem | 049091-1g |

2-Chloro-3-cyanoquinoline |

95104-21-5 | 95% | 1g |

£142.00 | 2022-03-01 | |

| Life Chemicals | F2167-1300-1g |

2-chloroquinoline-3-carbonitrile |

95104-21-5 | 95% | 1g |

$135.0 | 2023-09-06 | |

| eNovation Chemicals LLC | D556020-1g |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 95% | 1g |

$290 | 2024-05-23 | |

| TRC | C385125-100mg |

2-Chloroquinoline-3-carbonitrile |

95104-21-5 | 100mg |

$ 70.00 | 2022-06-06 |

2-Chloroquinoline-3-carbonitrile 합성 방법

Synthetic Routes 1

반응 조건

1.1 Reagents: Pyridine , Ammonium carbamate , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile , Water ; 24 h, rt

1.2 Reagents: Diethyl ether

1.2 Reagents: Diethyl ether

참조

Synthetic Routes 2

반응 조건

1.1 Reagents: Ammonia , Ceric ammonium nitrate Solvents: Water ; 5 min, rt; 0 °C

참조

- Pyrazolo-fused quinoline analogs: synthesis of 1H-pyrazolo[3,4-b]quinolines and 3-amino-1H-pyrazolo[3,4-b]quinolines from 3-formyl- and 3-cyano-2-chloroquinolines, Indian Journal of Chemistry, 2006, (1), 292-296

Synthetic Routes 3

반응 조건

1.1 Reagents: Iodine , Hydroxylamine Solvents: Tetrahydrofuran ; rt

참조

- Novel route for synthesis of camptothecin analogue, India, , ,

Synthetic Routes 4

반응 조건

1.1 Reagents: Phosphorus oxychloride

참조

- Synthesis and antimicrobial activity of novel pyrazolo[3,4-b]quinoline derivatives, Archiv der Pharmazie (Weinheim, 2001, 334(4), 117-120

Synthetic Routes 5

반응 조건

1.1 Reagents: Formamide , Pyridine , Hydroxyamine hydrochloride Solvents: Xylene

참조

- Formamide assisted one-pot conversion of aromatic aldehydes into the corresponding nitriles, Journal of Chemical Research, 2000, (1), 30-31

Synthetic Routes 6

반응 조건

1.1 Reagents: Phosphorus oxychloride

1.2 Reagents: Hydroxylamine

1.2 Reagents: Hydroxylamine

참조

- The Vilsmeier reaction of non-aromatic compounds, Organic Reactions (Hoboken, 2000, 56,

Synthetic Routes 7

반응 조건

1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO , Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 24 h, 50 °C

1.2 Reagents: Ethyl acetate

1.2 Reagents: Ethyl acetate

참조

- Combining Oxoammonium Cation Mediated Oxidation and Photoredox Catalysis for the Conversion of Aldehydes into Nitriles, Synlett, 2018, 29(16), 2185-2190

Synthetic Routes 8

반응 조건

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 80 °C

1.2 Reagents: Hydroxyamine hydrochloride

1.2 Reagents: Hydroxyamine hydrochloride

참조

- Synthesis and antimicrobial activity of some new quinoline and 1H-pyrazolo[3,4-b]quinoline derivatives, Bulletin of Pharmaceutical Sciences, 2004, 27(2), 237-245

Synthetic Routes 9

반응 조건

1.1 Reagents: Acetic anhydride

참조

- Synthesis of 2-aryl-1,2,3,4-tetrahydropyrido[2',3':4,5]thieno[2,3-b]quinolin-4-ones, Indian Journal of Chemistry, 1994, (4), 375-9

Synthetic Routes 10

반응 조건

1.1 Reagents: Pyridine , Ammonium persulfate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile ; 24 h, 50 °C

참조

- Preparation of nitriles from aldehydes using ammonium persulfate by means of a nitroxide-catalysed oxidative functionalisation reaction, Organic & Biomolecular Chemistry, 2022, 20(3), 667-671

Synthetic Routes 11

반응 조건

1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt

1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C

1.2 Reagents: Ceric ammonium nitrate ; 10 - 15 min, 0 °C

참조

- Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation into different functionalities, Indian Journal of Chemistry, 2005, (9), 1868-1875

Synthetic Routes 12

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux

참조

- Study on antibacterial activity for multidrug resistance stain by using phenyl pyrazolones substituted 3-amino 1H-pyrazolon (3,4-b) quinoline derivative in vitro condition, International Journal of PharmTech Research, 2011, 3(1), 540-548

Synthetic Routes 13

반응 조건

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C

참조

- Preparation of cyanoquinoline derivatives useful as IDO1 inhibitors, China, , ,

Synthetic Routes 14

반응 조건

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran , Water ; 75 min, rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

1.2 Reagents: Sodium thiosulfate Solvents: Water ; rt

참조

- A one pot method of conversion of aldehydes into nitriles using iodine in ammonia water. Synthesis of 2-chloro-3-cyanoquinolines, Indian Journal of Chemistry, 2009, (1), 152-154

Synthetic Routes 15

반응 조건

1.1 Reagents: Ammonia Solvents: Water ; 5 min, rt

1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C

1.2 Reagents: Diammonium cerium hexanitrate ; 0 °C; 10 - 15 min, 0 °C

참조

- IND-2, a pyrimido[1'',2'':1,5]pyrazolo[3,4-b]quinoline derivative, circumvents multi-drug resistance and causes apoptosis in colon cancer cells, Bioorganic & Medicinal Chemistry, 2015, 23(3), 602-611

Synthetic Routes 16

반응 조건

1.1 Reagents: Iodine , Ammonia Solvents: Tetrahydrofuran ; 1 h, rt

참조

- Zirconia-Cu(I) stabilized copper oxide mesoporous nano-catalyst: Synthesis and DNA reactivity of 1,2,4-oxadiazole-quinolinepeptidomimetics-based metal(II) complexes, Nucleosides, 2020, 39(4), 630-647

Synthetic Routes 17

반응 조건

1.1 Reagents: Phosphorus oxychloride ; 12 h, reflux

1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C

1.2 Reagents: Potassium carbonate Solvents: Water ; neutralized, 0 °C

참조

- Ru(III)-catalyzed construction of variously substituted quinolines from 2-aminoaromatic aldehydes (ketones) and isoxazoles: Isoxazoles as cyclization reagent and cyano sources, Chinese Chemical Letters, 2022, 33(8), 4064-4068

Synthetic Routes 18

반응 조건

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride , Propylphosphonic anhydride Solvents: Dimethylformamide ; 1 - 3 h, 100 °C

참조

- Propylphosphonic anhydride (T3P): a remarkably efficient reagent for the one-pot transformation of aromatic, heteroaromatic, and aliphatic aldehydes to nitriles, Synlett, 2009, (20), 3378-3382

Synthetic Routes 19

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 3 h, reflux

참조

- Synthesis of novel pyrazoloquinolines, Indian Journal of Heterocyclic Chemistry, 2012, 21(3), 237-244

Synthetic Routes 20

반응 조건

1.1 Reagents: Thionyl chloride Solvents: Benzene ; 2 h, reflux

참조

- Dyeing performance of heterocyclic monoazo dyes based on 3-amino-1H-pyrazolon[3,4-b]quinoline derivatives on various fibers, Archives of Applied Science Research, 2011, 3(4), 359-365

2-Chloroquinoline-3-carbonitrile Raw materials

- 3-Quinolinecarboxaldehyde, 2-chloro-, oxime, (E)- (9CI)

- 2-Oxo-1,2-dihydroquinoline-3-carbonitrile

- quinoline-3-carbonitrile 1-oxide

- N-(2-chloroquinolin-3-yl)methylidenehydroxylamine

- 2-Chloroquinoline-3-carbaldehyde

2-Chloroquinoline-3-carbonitrile Preparation Products

2-Chloroquinoline-3-carbonitrile 관련 문헌

-

1. Synthesis of 4-azido-3-diazo-3H-pyrazolo[3,4-b]quinoline from 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinoline1Wolfgang Stadlbauer,Gerhard Hojas J. Chem. Soc. Perkin Trans. 1 2000 3085

-

Wensheng Yu,Paul G. Bulger,Kevin M. Maloney Green Chem. 2016 18 4941

-

Ritush Kumar,Radhey M. Singh Org. Biomol. Chem. 2019 17 5990

-

4. Fused quinoline heterocycles I. First example of the 2,4-diazidoquinoline-3-carbonitrile and 1-aryl-1,5-dihydro-1,2,3,4,5,6-hexaazaacephenanthrylenes ring systemsRamadan A. Mekheimer J. Chem. Soc. Perkin Trans. 1 1999 2183

-

Jay Bahadur Singh,Kalpana Mishra,Tanu Gupta,Radhey M. Singh New J. Chem. 2018 42 3310

95104-21-5 (2-Chloroquinoline-3-carbonitrile) 관련 제품

- 163299-00-1(3-(2-Methylthiazol-4-yl)phenol)

- 2138547-71-2(2-(2,2-difluoropropyl)aminoquinazoline-6-carboxylic acid)

- 1250807-32-9((3-chloro-4-fluorophenyl)methyl(3-methylbutyl)amine)

- 2172208-74-9(2-{1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoylpyrrolidin-3-yl}acetic acid)

- 2228583-27-3(3-methoxy-2-methylbenzene-1-sulfonyl fluoride)

- 2322944-02-3(3-3-(trifluoroacetamido)piperidin-1-ylpropanoic acid)

- 726153-82-8(6-Amino-1-butyl-5-(furan-2-ylmethyl)amino-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2034461-66-8(4-2-(2-chloro-6-fluorophenyl)acetyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 1289141-89-4(B-[1-(1-methylethyl)-1H-indol-5-yl]-Boronic acid)

- 3061-96-9(H-Met-Ala-OH formiate salt)

추천 공급업체

Amadis Chemical Company Limited

(CAS:95104-21-5)2-Chloroquinoline-3-carbonitrile

순결:99%

재다:5g

가격 ($):265.0